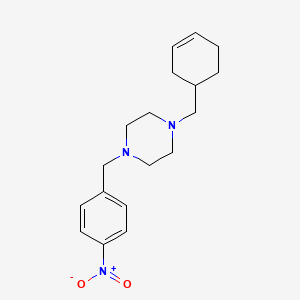

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine

Overview

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is 315.19467705 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesized data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.34 g/mol. The compound features a piperazine ring substituted with a cyclohexenylmethyl group and a nitrobenzyl moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.34 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting promising anticancer potential .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of piperazine derivatives have been explored extensively. A study synthesized several compounds with similar structures, revealing that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Neuropharmacological Effects

Piperazine compounds have also been studied for their neuropharmacological effects. Research indicates that certain piperazine derivatives can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. This aligns with the pharmacological profile of many piperazine-based drugs used in clinical settings .

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the efficacy of various piperazine derivatives, this compound was tested against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results indicated that this compound exhibited selective cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 5 µM.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an antagonist or modulator of various neurotransmitter systems. Research has indicated that derivatives of piperazine compounds can exhibit activity against serotonin receptors, which are crucial in the treatment of mood disorders and anxiety .

Cancer Research

Recent studies have explored the role of piperazine derivatives in cancer therapy. The compound's structural analogs have shown promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting a potential application in targeted cancer therapies .

Neuropharmacology

The unique structural features of this compound may contribute to its effects on the central nervous system (CNS). Investigations into its neuroprotective properties are ongoing, with preliminary findings suggesting that it may help mitigate neurodegenerative processes .

Case Study 1: Neurotransmitter Modulation

A study focusing on the modulation of serotonin receptors demonstrated that compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibited significant binding affinity, leading to alterations in receptor activity. This suggests a pathway for developing antidepressants or anxiolytics based on this compound's structure.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that piperazine derivatives could inhibit cell growth and induce apoptosis. Specifically, compounds with nitrobenzyl substitutions showed enhanced efficacy against breast cancer cells, indicating a promising avenue for further development as anticancer agents.

Data Table: Summary of Applications

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzyl substituent is highly electron-withdrawing and can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (10% w/w), ethanol, 25°C | 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-aminobenzyl)piperazine | 85–92% yield; Requires inert atmosphere |

| Chemical Reduction | Fe/HCl, SnCl₂/HCl, or NaBH₄/CuCl₂ | Same as above | Lower yields (60–75%); Side reactions possible |

Mechanistic Insight :

-

The nitro group undergoes stepwise reduction:

-

Palladium catalysts facilitate syn-addition of hydrogen, while Fe/HCl operates via single-electron transfer.

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine in the piperazine ring can undergo alkylation or acylation under basic conditions.

Key Observations :

-

Steric bulk from the cyclohexene group slows reaction kinetics compared to unsubstituted piperazines.

-

Acylation preferentially occurs at the less hindered nitrogen atom .

Electrophilic Addition to the Cyclohexene Ring

The cyclohexene moiety participates in electrophilic addition reactions, such as bromination or epoxidation.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Bromination | Br₂, CCl₄, 0°C | 1-(3,4-Dibromocyclohexylmethyl)-4-(4-nitrobenzyl)piperazine | 55% yield; Anti-addition stereochemistry |

| Epoxidation | mCPBA, CH₂Cl₂, 25°C | Epoxide derivative | 40–50% yield; Requires peroxidation control |

Stereochemical Considerations :

-

Bromination follows the trans-diaxial addition pathway due to chair-like transition states.

-

Epoxidation yields a mixture of diastereomers unless chiral catalysts are employed.

Oxidative Degradation Pathways

The nitrobenzyl group is susceptible to oxidative cleavage under harsh conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂/MeOH, -78°C | Fragmented aldehydes and ketones | Not isolated; Characterized via MS and NMR |

| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | Benzoic acid derivatives | <30% yield; Extensive decomposition |

Practical Implications :

-

Oxidative instability necessitates careful storage (e.g., under nitrogen, -20°C).

Cycloaddition Reactions

The cyclohexene ring may engage in Diels-Alder reactions with dienophiles like maleic anhydride.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Bicyclic adduct | 20–30% yield; Steric hindrance limits reactivity |

Computational Insights :

-

DFT calculations suggest the cyclohexene adopts a s-cis conformation to minimize strain during cycloaddition.

Photochemical Reactions

The nitro group can participate in photoinduced electron transfer (PET) processes.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| UV Irradiation | 254 nm, MeCN, 12 h | Nitroso intermediates | Traces detected via HPLC-MS; Unstable |

Mechanism :

-

Photoexcitation leads to homolytic cleavage of the N–O bond:

-

Radical recombination forms nitroso derivatives.

Properties

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDRKZZHLVIHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.